molecular formula C13H19N3OS B3564098 N-cycloheptyl-2-(pyrimidin-2-ylsulfanyl)acetamide

N-cycloheptyl-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B3564098
M. Wt: 265.38 g/mol
InChI Key: BHEBZCBJGDGVRH-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound with the molecular formula C13H19N3OS It is characterized by the presence of a cycloheptyl group, a pyrimidinylsulfanyl moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of cycloheptylamine with 2-chloropyrimidine-2-thiol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group of cycloheptylamine attacks the sulfur atom of 2-chloropyrimidine-2-thiol, resulting in the formation of the desired product.

Reaction Conditions:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(pyrimidin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidinylsulfanyl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

N-cycloheptyl-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The pyrimidinylsulfanyl moiety plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

N-cycloheptyl-2-(pyrimidin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-cycloheptyl-2-(4-methyl-2-pyrimidinylsulfanyl)acetamide: Similar structure but with a methyl group on the pyrimidine ring.

    N-cycloheptyl-2-(2-pyrimidinylsulfanyl)acetamide: Similar structure but without additional substituents on the pyrimidine ring.

These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications.

Properties

IUPAC Name

N-cycloheptyl-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c17-12(10-18-13-14-8-5-9-15-13)16-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEBZCBJGDGVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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